molecular formula C7H3N3O8 B090959 2,4,6-Trinitrobenzoic acid CAS No. 129-66-8

2,4,6-Trinitrobenzoic acid

Cat. No.: B090959
CAS No.: 129-66-8
M. Wt: 257.11 g/mol
InChI Key: KAQBNBSMMVTKRN-UHFFFAOYSA-N
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Description

2,4,6-Trinitrobenzoic acid is an organic compound with the chemical formula C₇H₃N₃O₈. It is a nitrated derivative of benzoic acid and is known for its high explosive properties. This compound is pale yellow in appearance and decomposes at a melting point of 228.7°C .

Biochemical Analysis

Preparation Methods

2,4,6-Trinitrobenzoic acid is primarily prepared by the oxidation of 2,4,6-trinitrotoluene (TNT). The oxidation can be carried out using various oxidizing agents such as nitric acid with chlorate or dichromate . Here is a detailed synthetic route:

    Oxidation with Sodium Dichromate:

Chemical Reactions Analysis

2,4,6-Trinitrobenzoic acid undergoes several types of chemical reactions:

Comparison with Similar Compounds

2,4,6-Trinitrobenzoic acid can be compared with other nitrated derivatives of benzoic acid:

This compound is unique due to its combination of explosive properties and its role as a precursor in the synthesis of other important chemical compounds.

Properties

IUPAC Name

2,4,6-trinitrobenzoic acid
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InChI

InChI=1S/C7H3N3O8/c11-7(12)6-4(9(15)16)1-3(8(13)14)2-5(6)10(17)18/h1-2H,(H,11,12)
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InChI Key

KAQBNBSMMVTKRN-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H3N3O8
Record name TRINITROBENZOIC ACID
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DSSTOX Substance ID

DTXSID70861781
Record name 2,4,6-Trinitrobenzoic acid
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Molecular Weight

257.11 g/mol
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Physical Description

Trinitrobenzoic acid appears as a yellow crystalline solid high explosive. Easily ignited and burns vigorously when dry. Insoluble in water. Will burn when wet, although may be difficult to ignite. Produces toxic oxides of nitrogen during combustion. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Solid; [Merck Index] Off-white crystalline solid; [Chem Service MSDS]
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Solubility

Soluble in acetone, methanol; slightly soluble in benzene; at 25 °C: 26.6% in alcohol, 14.7% in ether, In water, 2.012X10+4 mg/L at 23.5 °C
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Vapor Pressure

0.00000001 [mmHg]
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Color/Form

Orthorhombic or rhombohedral crystals from water

CAS No.

129-66-8; 35860-50-5, 129-66-8
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Melting Point

228.7 °C (decomposes), White needles from water crystallizing with 2 molecules of water; MP: 160 °C with decomposition, at 55 °C gives up 2 water molecules; soluble in alcohol /2,3,6-Trinitrobenzoic acid/, Yellow needles from ether crystallizing with 1 molecule of ether; MP: 168 °C with decomposition; soluble in ether /3,4,5-Trinitrobenzoic acid/, Yellow leaves or plates from water; MP: 194.5 °C with decomposition; soluble in alcohol, ether, benzene, water /2,4,5-Trinitrobenzoic acid/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,4,6-trinitrobenzoic acid?

A1: The molecular formula of this compound is C₇H₃N₃O₈, and its molecular weight is 255.11 g/mol. []

Q2: How can this compound be characterized spectroscopically?

A2: this compound can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. IR spectroscopy reveals characteristic peaks for the carboxylic acid and nitro groups. [, , , ]

Q3: How is this compound commonly synthesized?

A3: this compound is typically synthesized by the oxidation of 2,4,6-trinitrotoluene (TNT). Various oxidizing agents can be employed, including potassium chlorate (KClO₃) in nitric acid (HNO₃) [, , ], aqueous nitric acid under high temperature and pressure [], and ozone-oxygen mixtures [].

Q4: Can this compound undergo decarboxylation?

A4: Yes, this compound can undergo decarboxylation to form 1,3,5-trinitrobenzene (TNB). This reaction is often observed as a side reaction during the synthesis of TNBA from TNT. [, ]

Q5: How does the acidity of the reaction medium affect the oxidation of TNT to TNBA?

A5: The efficiency of TNT oxidation to TNBA is significantly influenced by the acidity of the reaction medium. Higher acidity levels generally lead to increased yields of TNBA. []

Q6: Can this compound participate in nucleophilic aromatic substitution reactions?

A6: Yes, the nitro groups in this compound can undergo nucleophilic displacement reactions. The nitro group at position 3 is preferentially displaced due to steric factors. This reactivity allows for the synthesis of various substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from TNBA. [, ]

Q7: Can palladium on carbon (Pd/C) catalysts be used for the hydrogenation of this compound?

A7: Yes, Pd/C catalysts have been extensively studied for the aqueous-phase hydrogenation of this compound. The reaction can produce valuable products such as 1,3,5-triaminobenzene and cyclohexane-1,3,5-trione trioxime. [, , , , ]

Q8: How do the preparation conditions of the Pd/C catalyst impact its activity and selectivity in the hydrogenation of this compound?

A8: The activity and selectivity of Pd/C catalysts in this compound hydrogenation are strongly influenced by factors such as the type of carbon support, palladium precursor, and reduction method used during catalyst preparation. []

Q9: Are there any unusual reduction pathways observed during the aqueous-phase hydrogenation of this compound over Pd/C catalysts?

A9: Research has identified an unusual reduction route for this compound during aqueous-phase hydrogenation over Pd/Sibunit catalysts, differing from conventional reaction pathways. []

Q10: Can this compound form molecular complexes?

A10: Yes, this compound readily forms molecular complexes with various compounds. This is attributed to its electron-deficient aromatic ring, allowing it to act as an electron acceptor in charge-transfer complexes. [, , , , , , , , , ]

Q11: What type of interactions are observed in the crystal structure of the 1:1 adduct of this compound with 4-aminobenzoic acid?

A11: The crystal structure of the 1:1 adduct of this compound with 4-aminobenzoic acid exhibits extensive hydrogen bonding between the amino and carboxylic acid groups. Interestingly, the two acid molecules are uniquely hydrogen-bonded through one carboxylic acid oxygen pair, with no interactions involving the other two oxygen atoms. []

Q12: Can this compound form complexes involving both charge-transfer and proton-transfer interactions?

A12: Yes, research has shown that this compound can form complexes exhibiting both charge-transfer and proton-transfer interactions with certain aromatic monoamines. These complexes are known as "CPT type" complexes. []

Q13: What are the environmental concerns associated with this compound?

A13: this compound is considered a potential environmental pollutant due to its presence as a degradation product of TNT. It can contaminate soil and groundwater near ammunition production facilities and poses risks to human and ecological health. [, , ]

Q14: How can this compound and its metabolites be analyzed in environmental and biological samples?

A14: Liquid chromatography (LC) is a common technique used to determine this compound and its metabolites in various matrices. For example, a mixed-mode C18-anion column coupled with diode array ultraviolet absorbance detection enables the separation and quantification of TNT, its metabolites, and other explosives in environmental and biological samples. [, ]

Q15: What are some methods for the remediation of 2,4,6-trinitrotoluene (TNT) contaminated soil and water, and what role does this compound play in these processes?

A15: Remediation methods like Fenton oxidation have shown promise in treating TNT-contaminated soil and water. These processes often lead to the formation of this compound as an intermediate product, which is further degraded into less harmful substances. []

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